

Application Notes and Protocols: Direct Red 80 as a Counterstain in Histological Methods

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Compound of Interest		
Compound Name:	Direct Red 80	
Cat. No.:	B10828318	Get Quote

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Introduction

Direct Red 80, also known as Sirius Red F3B (C.I. 35780), is a polyazo anionic dye widely utilized in histology, primarily as a key component of the Picro-Sirius Red (PSR) staining method.[1] Its principal application is the visualization and quantification of collagen fibers in tissue sections.[2] The elongated, planar molecular structure of Direct Red 80 allows it to align with the long axis of collagen fibers, a process facilitated by the picric acid in the staining solution.[1] This alignment enhances the natural birefringence of collagen, making it an invaluable tool for assessing fibrosis and changes in the extracellular matrix under polarized light microscopy.[2] Additionally, Direct Red 80 can be used in an alkaline solution to detect amyloid deposits, where it binds to the β-pleated sheet structure of amyloid fibrils. A significant advantage of Direct Red 80 is its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.

Principle of the Method

The staining mechanism of **Direct Red 80** relies on the interaction between the sulfonic acid groups of the dye and the basic amino acid residues of collagen. In the Picro-Sirius Red method, the strong acidity of picric acid suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen. When bound to collagen fibers, the parallel alignment of **Direct Red 80** molecules creates a "pseudocrystal" structure that significantly increases the birefringence of the collagen fibers. When viewed with a standard light



microscope, collagen appears red. Under polarized light, these fibers exhibit a bright birefringence, with colors ranging from green-yellow for thinner type III collagen fibers to orange-red for thicker type I collagen fibers. This property allows for the semi-quantitative assessment of different collagen types.

Data Presentation

Table 1: Picro-Sirius Red Staining Solution Preparation

Reagent	Quantity	Source
Sirius Red F3B (Direct Red 80)	0.5 g	_
Saturated Aqueous Solution of Picric Acid	500 ml	_

Note: The solution is stable for at least 3 years and can be reused.

Table 2: Alkaline Staining Solution for Amyloid

Reagent	Quantity	Source
Direct Red 80	0.1 g	
0.2% Potassium Hydroxide	100 ml	_

Table 3: Expected Results of Picro-Sirius Red Staining

Tissue Component	Bright-Field Microscopy	Polarized Light Microscopy	Source
Collagen	Red	Birefringent (yellow, orange, or green)	
Muscle Fibers	Yellow	Non-birefringent	
Cytoplasm	Yellow	Non-birefringent	
Nuclei (if stained)	Black/Blue	Non-birefringent	

Experimental Protocols



Protocol 1: Picro-Sirius Red Staining for Collagen in Paraffin-Embedded Sections

This method is widely used for the visualization and quantification of collagen fibers in various tissues.

Reagents:

- Picro-Sirius Red Solution (see Table 1)
- Acidified Water (0.5% Glacial Acetic Acid in distilled water)
- Weigert's Hematoxylin (optional, for nuclear counterstaining)
- Ethanol (100% and 95%)
- Xylene or xylene substitute

Procedure:

- Deparaffinize tissue sections and rehydrate to distilled water.
- (Optional) Stain nuclei with Weigert's hematoxylin for 8-10 minutes and wash in running tap water for 10 minutes.
- Stain in Picro-Sirius Red solution for 60 minutes at room temperature. This allows for nearequilibrium staining.
- · Wash in two changes of acidified water.
- Dehydrate rapidly in three changes of 100% ethanol.
- Clear in xylene or a xylene substitute.
- Mount with a resinous medium.

Protocol 2: Alkaline Staining for Amyloid Deposits

This protocol is designed for the specific detection of amyloid deposits in tissue sections.



Reagents:

- Alkaline Sirius Red Solution (see Table 2)
- Mayer's Hemalum (for nuclear counterstaining)
- Ethanol (absolute)
- Xylene or xylene substitute

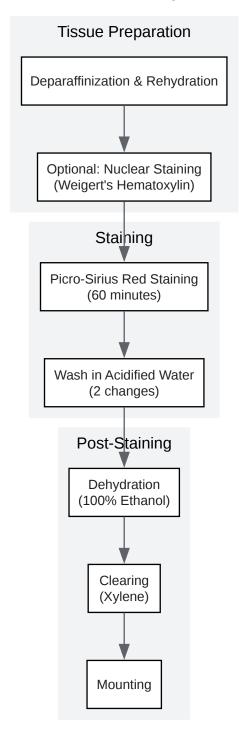
Procedure:

- Deparaffinize and hydrate tissue sections to distilled water.
- Stain in the alkaline Sirius Red solution for 20-25 minutes.
- Rinse well in tap water.
- Counterstain with Mayer's hemalum for 5 minutes.
- "Blue" the sections in running tap water for 10 minutes.
- Dehydrate rapidly in absolute ethanol.
- Clear in xylene and mount with a resinous medium.

Visualizations



Picro-Sirius Red Staining Workflow

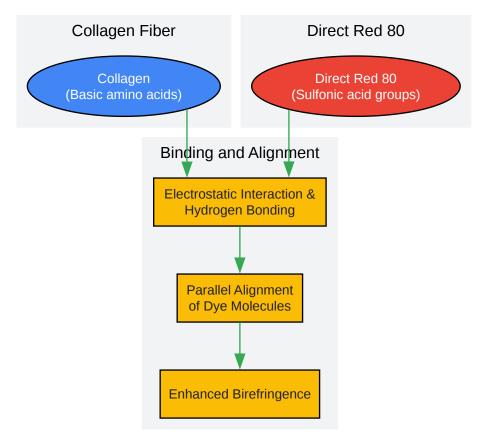


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Caption: Experimental workflow for Picro-Sirius Red staining.



Direct Red 80 Staining Mechanism



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Caption: Molecular interaction of Direct Red 80 with collagen.

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References

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